![molecular formula C18H16N4O2 B2630396 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole CAS No. 477850-31-0](/img/structure/B2630396.png)
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole
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Description
Scientific Research Applications
Corrosion Inhibition
Imidazole-based molecules, including derivatives of 1H-imidazole, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These studies have found that certain imidazole derivatives demonstrate significant corrosion inhibition efficiency, with their effectiveness influenced by the molecular structure and electronic properties of the inhibitors (Costa et al., 2021).
Heme Oxygenase Inhibition
Research has been conducted on 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, which are structurally related to 1H-imidazole. These compounds have been synthesized and evaluated as novel inhibitors of heme oxygenase. The study found that derivatives with certain substitutions on the phenyl ring exhibited potent inhibitory activity (Roman et al., 2007).
Synthesis and Structural Studies
Research has been carried out on new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, which is structurally related to 1H-imidazole. This includes the study of their synthesis, structural properties, and their complexation with metal ions (Pařík & Chlupatý, 2014).
Thermochemical Properties
Studies have been conducted to understand the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, which are relevant to various practical applications. These studies include measurements of vapor pressures and standard enthalpies of vaporization (Emel’yanenko et al., 2017).
Antifungal Properties
Some 1H-imidazole derivatives have been explored for their antifungal properties. For example, 1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride has shown efficacy against guinea pig dermatophytosis in topical applications (Ogata et al., 1983).
Antimicrobial Agents
Imidazole and its derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have demonstrated varying degrees of antimicrobial activity, highlighting the importance of imidazole derivatives in the development of new therapeutic agents (Narwal et al., 2012).
properties
IUPAC Name |
[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-14(21-24-18(23)20-16-5-3-2-4-6-16)15-7-9-17(10-8-15)22-12-11-19-13-22/h2-13H,1H3,(H,20,23)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEYLQHOYCUGOO-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole |
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